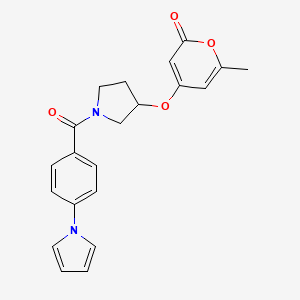

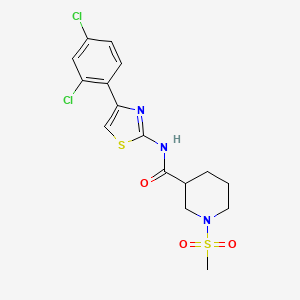

4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, commonly referred to as PBP10, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anticancer Activity

4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one and its derivatives have shown potential in anticancer research. A study demonstrated the efficacy of polysubstituted 4H-pyran derivatives, synthesized through microwave-assisted domino synthesis, in combating various human cancer cell lines. These derivatives exhibit significant anticancer activity, marking them as promising compounds in cancer treatment research (Hadiyal et al., 2020).

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds related to this compound. A study synthesizing various coumarin derivatives, including pyrazolo and pyrimidine linked pyrazole heterocyclics, found these compounds to be effective against selected microorganisms, indicating their potential as antimicrobial agents (Deohate & Palaspagar, 2020).

Conducting Polymer Research

This chemical framework has also been utilized in the development of conducting polymers. Derivatives like bis(pyrrol-2-yl) arylenes have been synthesized and shown to oxidize at relatively low potentials, forming cation radicals. These polymers, created through electrochemical polymerization, exhibit stability and high conductivity, making them significant in material science, particularly in electronic applications (Sotzing et al., 1996).

Catalytic Activity

Compounds within this chemical class have also been studied for their catalytic properties. For instance, aroylhydrazone derivatives, which are rich in N-donor sites, have been synthesized and utilized in the catalytic oxidation of xylenes. These compounds show promising results in the field of catalysis, especially in organic transformations (Sutradhar et al., 2019).

properties

IUPAC Name |

6-methyl-4-[1-(4-pyrrol-1-ylbenzoyl)pyrrolidin-3-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-15-12-19(13-20(24)26-15)27-18-8-11-23(14-18)21(25)16-4-6-17(7-5-16)22-9-2-3-10-22/h2-7,9-10,12-13,18H,8,11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKHWJAFZWSXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2678536.png)

![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2678538.png)

![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)

![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)